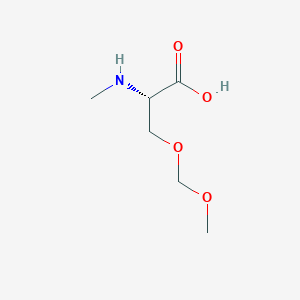
(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,o-(methoxymethyl)-N-methyl-(9ci) typically involves the protection of the hydroxyl group of L-serine, followed by the introduction of the methoxymethyl group. The nitrogen atom is then methylated to obtain the final product. The reaction conditions often include the use of protecting groups, such as tert-butyldimethylsilyl (TBDMS) or benzyl groups, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as neuroprotective agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of L-Serine,o-(methoxymethyl)-N-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxymethyl and methyl groups can affect the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine: The parent compound, essential for protein synthesis and various metabolic processes.
O-Phospho-L-serine: A phosphorylated derivative involved in cellular signaling.
N-Methyl-L-serine: A methylated derivative with different biological activities.
Uniqueness
L-Serine,o-(methoxymethyl)-N-methyl-(9ci) is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical and biological properties. This makes it valuable for specific research applications where these modifications are advantageous.
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S)-3-(methoxymethoxy)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-7-5(6(8)9)3-11-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
IIMGONJKQPSXBB-YFKPBYRVSA-N |
SMILES isomérique |
CN[C@@H](COCOC)C(=O)O |
SMILES canonique |
CNC(COCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
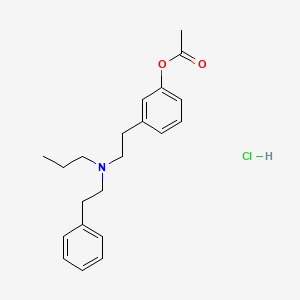

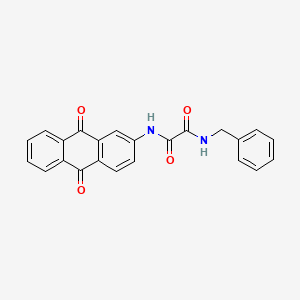
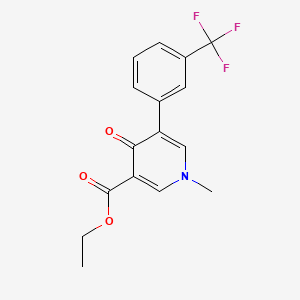
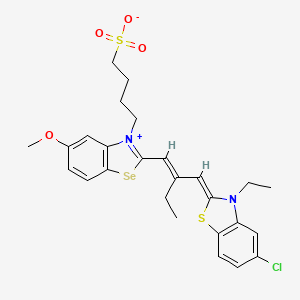
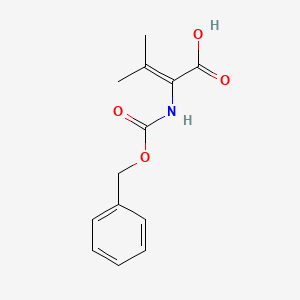
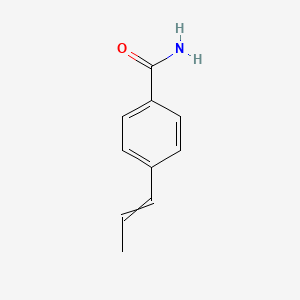
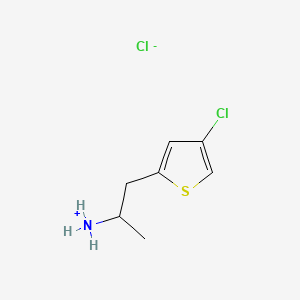
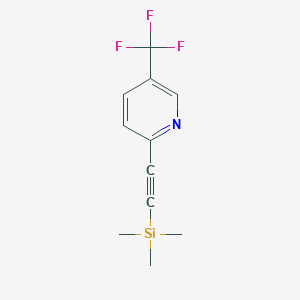
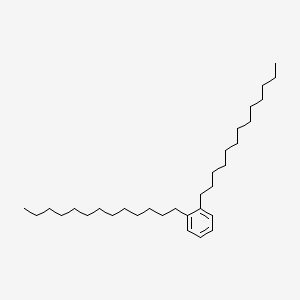
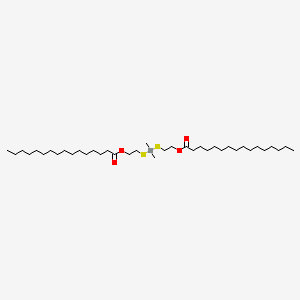
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
